![molecular formula C7H9NO B1214439 4-(1-Hydroxyethyl)pyridine CAS No. 23389-75-5](/img/structure/B1214439.png)
4-(1-Hydroxyethyl)pyridine
Overview
Description
4-(1-Hydroxyethyl)pyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, featuring a hydroxyethyl group attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
4-(1-Hydroxyethyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidation-reduction reactions, such as those in the pyridine nucleotide metabolism pathway . These interactions are crucial for the compound’s role in cellular metabolism and energy production.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of enzymes involved in the pyridine metabolism pathway, thereby influencing the levels of NAD and NADP in cells . These changes can alter cellular energy production and redox balance.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit certain enzymes in the pyridine nucleotide metabolism pathway, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding the compound’s effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have indicated that prolonged exposure to the compound can result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can cause significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been reported at very high doses, indicating a threshold effect for the compound’s activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyridine nucleotide metabolism pathway. It interacts with enzymes such as NAD synthetase and NAD kinase, which are crucial for the synthesis and regulation of NAD and NADP levels in cells . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters involved in the uptake and distribution of pyridine nucleotides . These interactions can influence the localization and accumulation of the compound within different cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization. For instance, the compound’s interactions with mitochondrial enzymes can influence cellular energy production and redox balance . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1-Hydroxyethyl)pyridine can be synthesized through several methods. One common approach involves the reduction of 4-acetylpyridine using sodium borohydride in methanol. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-acetylpyridine. This process uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Hydroxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form 4-pyridinecarboxylic acid.
Reduction: The compound can be reduced further to form 4-ethylpyridine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Ethylpyridine.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyridine derivatives, including 4-(1-Hydroxyethyl)pyridine, exhibit significant antimicrobial properties. A study reviewed various pyridine compounds, highlighting their effectiveness against different bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death .
Case Study: Synthesis and Testing
In a controlled experiment, a series of pyridine derivatives were synthesized and tested for their antibacterial activity. The results demonstrated that compounds with longer alkyl chains showed enhanced antibacterial efficacy. Specifically, derivatives of this compound were noted for their ability to inhibit E. coli growth at lower concentrations compared to other tested compounds .
Agricultural Applications
Fungicidal Properties
this compound has been investigated for its potential as a fungicide. Studies have shown that it can effectively inhibit the growth of various fungal pathogens affecting crops. The compound works by disrupting fungal cell membranes, leading to cell lysis and death .
Data Table: Antifungal Efficacy
Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Candida albicans | 15 | 100 |
Aspergillus niger | 20 | 200 |
Fusarium oxysporum | 18 | 150 |
This table summarizes the antifungal efficacy of this compound against selected fungal strains.
Material Science
Polymer Additive
In material science, this compound is utilized as an additive in polymer formulations to enhance properties such as flexibility and thermal stability. Its incorporation into polymer matrices has shown improved mechanical properties and resistance to environmental degradation .
Case Study: Polymer Blends
A study evaluated the effects of adding this compound to polyvinyl chloride (PVC) blends. Results indicated that the addition of this compound improved the tensile strength and elongation at break of the PVC, making it suitable for applications requiring enhanced durability .
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)pyridine involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
4-Ethylpyridine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
4-Pyridinecarboxylic acid: An oxidized form of 4-(1-Hydroxyethyl)pyridine with distinct chemical behavior.
4-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyethyl group attached to the second position of the pyridine ring.
Uniqueness: this compound is unique due to the presence of the hydroxyethyl group at the fourth position, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
4-(1-Hydroxyethyl)pyridine is an organic compound with significant biological activities, primarily due to its structural features that allow interaction with various biological molecules. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.
This compound participates in several biochemical reactions and interacts with enzymes crucial for cellular metabolism. It is particularly involved in the pyridine nucleotide metabolism pathway , influencing the levels of nicotinamide adenine dinucleotide (NAD) and its phosphate form (NADP) within cells.
Property | Description |
---|---|
Molecular Formula | C7H9NO |
Molecular Weight | Approximately 139.15 g/mol |
Functional Groups | Hydroxyethyl and pyridine moiety |
Solubility | Soluble in water, enhancing its bioavailability |
Cellular Effects
The compound affects various cellular processes, including cell signaling and gene expression. Studies indicate that it can modulate the activity of enzymes linked to energy production and redox balance within mitochondria. Its effects can vary significantly based on dosage and exposure duration.
Case Study: Dosage Effects in Animal Models
In animal studies, low doses of this compound showed minimal impact on cellular functions. However, higher doses resulted in marked alterations in metabolic pathways and gene expression profiles, suggesting a dose-dependent relationship in its biological activity.
The mechanism of action for this compound involves binding to specific enzymes and proteins, which can lead to inhibition or activation depending on the target. For instance, it has been shown to inhibit certain enzymes in the pyridine metabolism pathway, which may alter NAD/NADP levels and subsequently affect cellular functions.
Molecular Interactions
- Enzyme Inhibition : The compound may inhibit enzymes such as NAD synthetase.
- Receptor Modulation : It has been studied for potential interactions with adrenergic receptors, indicating possible therapeutic applications in respiratory conditions like asthma.
Transport and Distribution
The distribution of this compound within biological systems is facilitated by specific transporters that mediate its uptake into cells. Its localization in subcellular compartments such as the cytoplasm and mitochondria is critical for its functional roles.
Research Applications
This compound has diverse applications across various fields:
- Chemistry : Acts as an intermediate in synthesizing complex organic molecules.
- Biology : Serves as a building block for biologically active compounds.
- Medicine : Investigated for therapeutic properties, including anti-inflammatory effects and potential use in treating neurological disorders.
- Industry : Utilized in producing agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
1-pyridin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946057 | |
Record name | 1-(Pyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23389-75-5 | |
Record name | α-Methyl-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23389-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Pyridyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023389755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Pyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylpyridine-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.